molecular formula C24H22N2O4S2 B2568962 N-benzyl-3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 899734-88-4

N-benzyl-3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2568962
CAS No.: 899734-88-4
M. Wt: 466.57
InChI Key: FMLLEMSYPWXOIN-UHFFFAOYSA-N
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Description

N-benzyl-3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Ring: Starting with a suitable aniline derivative, the benzothiazole ring can be formed through a cyclization reaction with sulfur and an oxidizing agent.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzothiazole ring.

    Sulfonylation: The ethylsulfonyl group can be introduced through a sulfonylation reaction using ethylsulfonyl chloride and a base.

    Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction.

    Amidation: Finally, the benzamide moiety can be formed through an amidation reaction between the benzothiazole derivative and benzoyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or tool compound for studying biological processes.

    Medicine: Potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-benzylbenzamide: Lacks the ethylsulfonyl and methoxybenzothiazole groups.

    3-(ethylsulfonyl)benzamide: Lacks the benzyl and methoxybenzothiazole groups.

    N-(5-methoxybenzo[d]thiazol-2-yl)benzamide: Lacks the benzyl and ethylsulfonyl groups.

Uniqueness

N-benzyl-3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-benzyl-3-ethylsulfonyl-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S2/c1-3-32(28,29)20-11-7-10-18(14-20)23(27)26(16-17-8-5-4-6-9-17)24-25-21-15-19(30-2)12-13-22(21)31-24/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLLEMSYPWXOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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